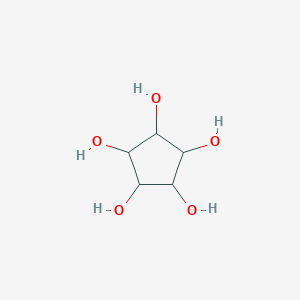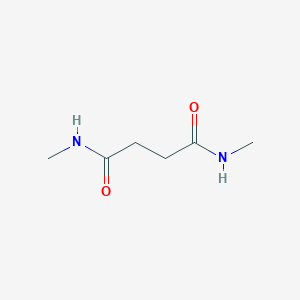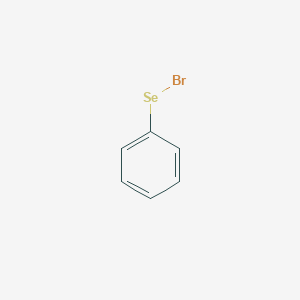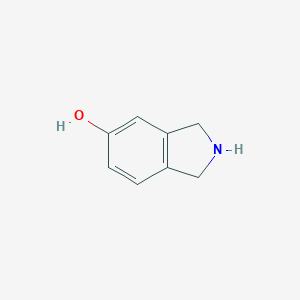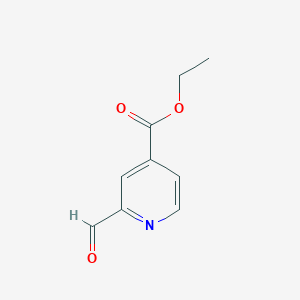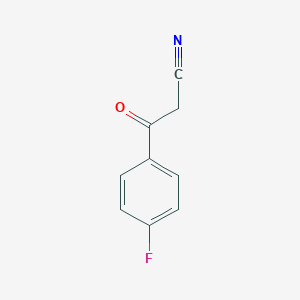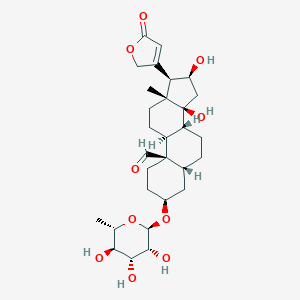
Adonitoxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adonitoxin is a natural compound that is found in the leaves of the Adonis plant. It has been used for centuries in traditional Chinese medicine for its medicinal properties. Adonitoxin has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In recent years, there has been a growing interest in the potential of Adonitoxin as a therapeutic agent.
Mecanismo De Acción
The exact mechanism of action of Adonitoxin is not fully understood. However, it is thought that Adonitoxin may exert its biological effects by modulating the activity of certain enzymes and signaling pathways in cells.
Efectos Bioquímicos Y Fisiológicos
Adonitoxin has been found to have a range of biochemical and physiological effects. Studies have shown that Adonitoxin can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Adonitoxin has also been found to modulate the activity of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Adonitoxin in lab experiments is its wide range of biological activities. Adonitoxin has been found to have anti-inflammatory, anti-cancer, and anti-viral effects, which make it a useful tool in a variety of research areas. However, one limitation of using Adonitoxin in lab experiments is its toxicity. Adonitoxin can be toxic to cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on Adonitoxin. One area of interest is the development of Adonitoxin-based therapeutics for the treatment of inflammatory diseases, such as arthritis. Another area of interest is the development of Adonitoxin-based anti-cancer therapies. Additionally, further research is needed to fully understand the mechanism of action of Adonitoxin and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Adonitoxin has been the subject of numerous scientific studies investigating its potential therapeutic applications. Research has shown that Adonitoxin has anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as arthritis. Adonitoxin has also been found to have anti-cancer effects, with studies showing that it can inhibit the growth of cancer cells in vitro. Additionally, Adonitoxin has been found to have anti-viral effects, with studies showing that it can inhibit the replication of certain viruses.
Propiedades
Número CAS |
17651-61-5 |
|---|---|
Nombre del producto |
Adonitoxin |
Fórmula molecular |
C29H42O10 |
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
(3S,5R,8R,9S,10R,13R,14S,16S,17R)-14,16-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C29H42O10/c1-14-23(33)24(34)25(35)26(38-14)39-17-5-8-28(13-30)16(10-17)3-4-19-18(28)6-7-27(2)22(15-9-21(32)37-12-15)20(31)11-29(19,27)36/h9,13-14,16-20,22-26,31,33-36H,3-8,10-12H2,1-2H3/t14-,16+,17-,18-,19+,20-,22-,23-,24+,25+,26-,27+,28+,29-/m0/s1 |
Clave InChI |
ARANEVHRNOGYRH-BBNLJEPRSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)O)O)C)C=O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C=O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)O)O)C)C=O)O)O)O |
Otros números CAS |
17651-61-5 |
Sinónimos |
adonitoxin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




